Product packaging for 5-Benzoyl-2-(triisopropylsilyl)oxazole(Cat. No.:CAS No. 648929-24-2)

5-Benzoyl-2-(triisopropylsilyl)oxazole

Cat. No.: B1611831
CAS No.: 648929-24-2
M. Wt: 329.5 g/mol
InChI Key: IJPGLDZXSJKFQQ-UHFFFAOYSA-N
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Description

Historical Development of Oxazole (B20620) Chemistry in Organic Synthesis

The field of oxazole chemistry has a rich history, with the first synthesis of an oxazole derivative, specifically 2-methyl oxazole, being established in 1876. uni.lumdpi.com However, the parent oxazole compound was not synthesized until 1962. uni.lumdpi.com The turn of the 20th century marked a significant period for oxazole synthesis, with the development of foundational named reactions that remain cornerstones of modern synthetic strategies.

The Robinson-Gabriel synthesis, reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, involves the cyclodehydration of 2-acylamino-ketones to form oxazoles. uni.lupsu.edupharmaguideline.comnih.gov This method became a principal route for accessing 2,5-disubstituted oxazoles. pharmaguideline.com Another pivotal development was the Cornforth rearrangement, first described by John Cornforth in 1949, which involves the thermal rearrangement of 4-acyloxazoles. researchgate.netnih.gov In 1972, the van Leusen oxazole synthesis was introduced, providing a versatile one-pot method for creating 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). uni.lupharmaguideline.comorganic-chemistry.org The prominence of oxazole chemistry further increased with the discovery of the penicillin antibiotic, which contains a related heterocyclic structure, and the use of oxazoles as dienes in Diels-Alder reactions. uni.lumdpi.com

A brief timeline of these key developments is presented below.

Year(s)Key DevelopmentDescription
1876 First Oxazole Derivative SynthesisThe first synthesis of a substituted oxazole (2-methyl oxazole) was achieved. uni.lumdpi.com
1909-1910 Robinson-Gabriel SynthesisA method for synthesizing 2,5-disubstituted oxazoles from 2-acylamino-ketones was developed. psu.edunih.gov
1949 Cornforth RearrangementA thermal rearrangement reaction of 4-acyloxazoles was first reported. nih.gov
1962 Parent Oxazole SynthesisThe unsubstituted parent oxazole ring was first synthesized. uni.lumdpi.com
1972 Van Leusen Oxazole SynthesisA versatile one-pot reaction using TosMIC to produce 5-substituted oxazoles was introduced. pharmaguideline.comorganic-chemistry.org

Significance of Oxazole Ring Systems in Advanced Organic Synthesis

The oxazole ring is a privileged scaffold in organic chemistry due to its presence in a vast number of natural products and its utility as a versatile synthetic intermediate. researchgate.netwikipedia.org This five-membered heterocycle is a core structural motif in many biologically active compounds, particularly those isolated from marine organisms such as sponges and cyanobacteria. organic-chemistry.orgbeilstein-journals.org

In Natural Products and Medicinal Chemistry: The oxazole moiety is a fundamental building block for numerous natural products, many of which exhibit potent biological activities. nih.gov Examples include the hinduchelins, a class of natural products with iron-chelating properties, and muscoride A, an alkaloid from freshwater cyanobacteria. uni.lubeilstein-journals.org The prevalence of this ring system in nature has made it a key target for medicinal chemists. nih.gov Oxazole-containing compounds have been developed as therapeutic agents with a broad spectrum of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com The ability of the oxazole ring to engage with biological targets like enzymes and receptors through various non-covalent interactions underpins its significance in drug discovery. researchgate.net

Natural Product ClassExampleSource Organism Type
Alkaloids Muscoride AFreshwater Cyanobacterium beilstein-journals.org
Peptides Microcin B17Bacteria beilstein-journals.org
Polyketides PhorboxazolesMarine Sponge organic-chemistry.org
Siderophores HinduchelinsStreptoalloteichus hindustanus uni.lu

As a Synthetic Building Block: Beyond its biological importance, the oxazole ring serves as a valuable synthon for constructing more complex molecular architectures. psu.edu One of its most powerful applications is in the Diels-Alder reaction, where it functions as a diene component. This cycloaddition reaction provides a robust pathway to highly substituted pyridines, a strategy famously employed in the synthesis of precursors to vitamin B6. Furthermore, oxazoles are used as precursors for amino acids, peptides, and other heterocyclic systems, highlighting their versatility in total synthesis. psu.edu The ring can also be incorporated into peptide backbones to form peptidomimetics, where it imparts conformational stability and influences the molecule's three-dimensional structure. beilstein-journals.org

Strategic Role of Silyl (B83357) Groups as Protecting and Directing Agents in Heterocyclic Chemistry

Silyl ethers are indispensable tools in modern organic synthesis, primarily serving as protecting groups for hydroxyl functions. pharmaguideline.comnih.gov Their utility stems from their ease of installation, stability across a range of reaction conditions, and selective removal under mild protocols. pharmaguideline.com The steric and electronic properties of the substituents on the silicon atom can be fine-tuned, allowing for a spectrum of stability. This enables orthogonal protection strategies, where multiple hydroxyl groups in a single molecule can be masked with different silyl ethers and then deprotected selectively. mdpi.com

The triisopropylsilyl (TIPS) group is among the most sterically hindered and robust silyl protecting groups. organic-chemistry.org Its significant bulk makes it considerably more stable to both acidic and basic conditions compared to smaller silyl groups like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS). psu.edu The TIPS group is typically introduced using triisopropylsilyl chloride (TIPS-Cl) or the more reactive triisopropylsilyl triflate (TIPS-OTf) and is commonly cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org

Silyl GroupAbbreviationRelative Acid Stability (Approx.)Relative Base Stability (Approx.)Common Cleavage Reagent
TrimethylsilylTMS11Mild Acid
TriethylsilylTES6410-100Acid, Fluoride
tert-ButyldimethylsilylTBS20,00020,000Acid, Fluoride
Triisopropylsilyl TIPS 700,000 100,000 Fluoride (e.g., TBAF)
tert-ButyldiphenylsilylTBDPS5,000,00020,000Fluoride

Data sourced from comparative studies. psu.edu The values represent relative rates of cleavage.

Beyond their protective role, silyl groups can function as strategic directing groups. In heterocyclic chemistry, a silyl group can influence the regioselectivity of a reaction, such as metallation. For instance, attaching a silyl group to a specific position on a heterocycle can sterically hinder that site or, more commonly, facilitate deprotonation at an adjacent position. In the case of N-heterocycles, a silyl group on the nitrogen can alter the electron density of the ring system and can be removed cleanly with fluoride, a property that makes it more advantageous than alkyl groups in certain synthetic sequences.

Contextualizing 5-Benzoyl-2-(triisopropylsilyl)oxazole within Modern Synthetic Methodologies

The compound This compound (C₁₉H₂₇NO₂Si) represents a synthetically designed intermediate that leverages the principles of both oxazole and silyl chemistry. uni.lu Its structure is strategically arranged to allow for specific chemical transformations, making it a valuable building block in multi-step syntheses.

The reactivity of the oxazole ring is dictated by the electronics of the heterocycle. The most acidic proton is at the C2 position, making it the primary site for deprotonation by strong bases like organolithium reagents. The C5 position is the next most likely site for electrophilic aromatic substitution, especially when activated by an electron-donating group.

PositionTypical ReactivityInfluencing Factors
C2 Deprotonation (Metallation)Most acidic proton; readily lithiated.
C4 Less reactiveGenerally requires specific directing groups.
C5 Electrophilic SubstitutionSecond most reactive site for electrophiles.
N3 Basicity, AlkylationActs as a weak base; can be alkylated.
O1 Diene characterParticipates in Diels-Alder reactions.

In this compound, the substituents at the C2 and C5 positions are placed for distinct synthetic purposes:

The 2-(Triisopropylsilyl) Group (TIPS): The TIPS group at the C2 position serves a critical dual function. Firstly, it acts as a robust protecting group, preventing unwanted reactions at this site. Secondly, and more importantly, it functions as a placeholder and a precursor for a reactive nucleophile. The C2 proton of an unsubstituted oxazole can be difficult to remove cleanly without side reactions. However, in a 2-silylated oxazole, the silyl group can be readily swapped for a metal (e.g., lithium) via transmetallation, or it can be removed entirely to generate a 2-anion. This 2-lithiooxazole species is a powerful nucleophile that can be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functionality at the C2 position. This strategy is a cornerstone for the elaboration of complex oxazole-containing molecules.

While a specific, named synthesis for this compound is not prominently documented, its construction would follow established methodologies. A plausible route involves the synthesis of a 5-benzoyloxazole intermediate, followed by the introduction of the TIPS group at the C2 position via lithiation and quenching with TIPS-Cl. This positions the molecule as a highly tailored intermediate, ready for a key bond-forming step at the C2 position in the convergent synthesis of a complex natural product or pharmaceutical agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO2Si B1611831 5-Benzoyl-2-(triisopropylsilyl)oxazole CAS No. 648929-24-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648929-24-2

Molecular Formula

C19H27NO2Si

Molecular Weight

329.5 g/mol

IUPAC Name

phenyl-[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]methanone

InChI

InChI=1S/C19H27NO2Si/c1-13(2)23(14(3)4,15(5)6)19-20-12-17(22-19)18(21)16-10-8-7-9-11-16/h7-15H,1-6H3

InChI Key

IJPGLDZXSJKFQQ-UHFFFAOYSA-N

SMILES

CC(C)[Si](C1=NC=C(O1)C(=O)C2=CC=CC=C2)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C1=NC=C(O1)C(=O)C2=CC=CC=C2)(C(C)C)C(C)C

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for 5 Benzoyl 2 Triisopropylsilyl Oxazole

Foundation of Oxazole (B20620) Ring Construction Relevant to Silylated Derivatives

The synthesis of a substituted oxazole, such as 5-Benzoyl-2-(triisopropylsilyl)oxazole, first requires the construction of the core oxazole heterocycle. Over the decades, a variety of methods have been developed, ranging from classical name reactions to more contemporary, highly efficient cascade processes.

Classical Methods for Oxazole Formation

Several foundational methods have long served as the bedrock for oxazole synthesis. These reactions, though established for over a century in some cases, remain relevant in the synthesis of diverse oxazole structures.

Robinson-Gabriel Synthesis : This method involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.orgsynarchive.com The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. wikipedia.orgacs.orgpharmaguideline.com The requisite 2-acylamino-ketone precursors can be prepared through methods like the Dakin-West reaction. wikipedia.org A one-pot variation combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration has also been developed, using an oxazolone (B7731731) template to generate 2,4,5-trisubstituted oxazoles. acs.org

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. dbpedia.orgwikipedia.org The reaction is a type of dehydration that can proceed under mild conditions, typically by dissolving the reactants in dry ether and passing dry hydrogen chloride gas through the solution. wikipedia.orgprezi.com While initially used for aromatic substrates, a variant developed by John W. Cornforth in 1949 allows for the use of aliphatic substituents by replacing the cyanohydrin with an α-hydroxy-carboxylic acid amide. wikipedia.org

Bredereck-type Reactions : In what is known as the Bredereck reaction, oxazole derivatives are synthesized by reacting α-haloketones with amides. ijpsonline.com This method is considered an efficient and clean process for producing 2,4-disubstituted oxazoles. ijpsonline.com

Contemporary Cyclization and Cascade Reactions for Oxazole Scaffolds

Modern organic synthesis has introduced a host of sophisticated and efficient methods for constructing the oxazole ring, often with high regioselectivity and functional group tolerance. organic-chemistry.org These contemporary approaches frequently involve transition-metal catalysis or elegant cascade sequences.

Van Leusen Synthesis : This reaction provides a direct route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in a single step under basic conditions. ijpsonline.com

Metal-Catalyzed Cyclizations : A variety of metal-catalyzed reactions have been developed. These include palladium-catalyzed/copper-mediated oxidative cyclizations, which can form trisubstituted oxazoles through a cascade formation of C–N and C–O bonds. rsc.orgnih.gov Other notable methods include the copper-catalyzed tandem oxidative cyclization of amides and ketones, and the iodine-catalyzed tandem oxidative cyclization of aldehydes. organic-chemistry.org Gold catalysts have been employed for the highly regioselective [3+2]-cycloaddition of unsymmetrical internal alkynes to form 2,4,5-trisubstituted oxazoles. rsc.org

Cascade and Multi-component Reactions : Modern strategies often seek to build molecular complexity in a single pot. A transition-metal-free heterocyclization of 1,3-diynes with N,O-bis(trimethylsilyl)acetamide has been shown to regioselectively produce 2,4,5-trisubstituted oxazoles. nih.gov Similarly, a copper(I)-catalyzed cycloaddition of acyl azides and terminal alkynes provides a novel route to 2,5-disubstituted oxazoles. nih.gov Another approach involves the silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates with isocyanides. rsc.org

Table 1: Comparison of Selected Oxazole Synthesis Methodologies

MethodKey ReactantsTypical Product SubstitutionKey Features
Robinson-Gabriel Synthesis2-Acylamino-ketone2,5-Di- or 2,4,5-TrisubstitutedRequires cyclodehydrating agent (e.g., H₂SO₄). wikipedia.orgpharmaguideline.com
Fischer SynthesisCyanohydrin, Aldehyde2,5-DisubstitutedRequires anhydrous acid (HCl). dbpedia.orgwikipedia.org
Bredereck Reactionα-Haloketone, Amide2,4-DisubstitutedEfficient and clean process. ijpsonline.com
Van Leusen SynthesisAldehyde, TosMIC5-SubstitutedOne-step reaction under basic conditions. ijpsonline.com
Pd/Cu-Catalyzed Cascade(Varies)TrisubstitutedOxidative cyclization with water as oxygen source. rsc.org

Regioselective Installation of the Triisopropylsilyl (TIPS) Moiety at the C-2 Position of Oxazoles

The introduction of a triisopropylsilyl (TIPS) group at the C-2 position of the oxazole ring is a critical step in the synthesis of the target compound. This is achieved through a regioselective metalation-silylation strategy that takes advantage of the inherent acidity of the oxazole ring protons. The C-2 proton is the most acidic, making it the primary site for deprotonation. nih.govsemanticscholar.org

Deprotonation-Silylation Sequences for C-2 Silylation

The most direct method for introducing a silyl (B83357) group at the C-2 position is a deprotonation-silylation sequence. This involves treating the parent oxazole with a strong organometallic base to selectively remove the C-2 proton, generating a 2-oxazolide anion. This nucleophilic intermediate is then quenched with an electrophilic silicon source, such as triisopropylsilyl chloride (TIPS-Cl), to form the C-Si bond.

This strategy has been effectively utilized to install a TIPS group, which can then serve as a convenient protecting group for the C-2 position. nih.govresearchgate.net This protection allows for subsequent functionalization at the less acidic C-4 and C-5 positions of the oxazole ring. nih.gov

Optimization of Organometallic Reagents for C-2 Selectivity

The choice of the organometallic base and reaction conditions is paramount to achieving high regioselectivity for C-2 deprotonation. The primary challenge is the potential instability of the resulting 2-lithio-oxazole intermediate, which can undergo ring-opening to form an isocyanide. pharmaguideline.com

Organolithium Reagents : n-Butyllithium (n-BuLi) is a commonly employed strong base for the deprotonation of heterocycles, including the reaction of isocyanides with acid chlorides to form oxazoles. youtube.com However, its high reactivity can sometimes lead to side reactions or isomerization.

Magnesium-based Reagents : Ate complexes, such as lithium tributylmagnesate, have been used for the C-2 magnesation of oxazole. nih.gov These reagents can offer different reactivity and selectivity profiles compared to organolithiums.

Lithium Amide Bases : Sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) are also used for deprotonation. orgsyn.org However, in some oxazole systems, while initial deprotonation may occur at C-2, the resulting anion can equilibrate to a more thermodynamically stable C-4 or C-5 anion, especially with changes in solvent or temperature. orgsyn.org

Careful optimization of the base, solvent, temperature, and reaction time is therefore essential to favor the kinetic deprotonation at C-2 and efficiently trap the resulting anion with the silyl electrophile before rearrangement can occur. nih.govorgsyn.org

Table 2: Organometallic Reagents for Oxazole Deprotonation

Reagent ClassExampleTypical Application/Consideration
Alkyllithiumsn-Butyllithium (n-BuLi)Strong, common base; potential for side reactions. youtube.comnih.gov
Lithium AmidesLithium bis(trimethylsilyl)amide (LiHMDS)Strong, non-nucleophilic base; can favor thermodynamic products. orgsyn.org
MagnesatesLithium tributylmagnesateUsed for C-2 magnesation; may offer different selectivity. nih.gov

Stability Considerations of the TIPS Group in Oxazole Systems

The triisopropylsilyl (TIPS) group is valued not only for its ability to direct functionalization but also for its chemical stability. Silyl groups are generally stable to a range of reagents used in organic synthesis, including many oxidizing agents, organometallic reagents, and ylides. harvard.edu The stability of silyl ethers and C-silylated compounds generally increases with the steric bulk of the alkyl groups on the silicon atom. harvard.edu The bulky isopropyl groups of the TIPS moiety provide significant steric hindrance, making it more robust than smaller silyl groups like trimethylsilyl (B98337) (TMS) under various conditions. harvard.edu

The C-Si bond at the C-2 position of the oxazole is stable enough to withstand subsequent metalation and electrophilic quench reactions at other positions on the ring. nih.gov Despite this stability, the TIPS group can be cleaved when desired under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govharvard.edu This controllable installation and removal makes the TIPS group an effective and practical C-2 protecting group in the synthesis of complex, substituted oxazoles. nih.govresearchgate.net

Stereoselective and Regioselective Introduction of the Benzoyl Group at the C-5 Position

The regioselective benzoylation at the C-5 position of 2-(triisopropylsilyl)oxazole is primarily achieved by overcoming the inherent reactivity of the C-2 proton. The triisopropylsilyl group at C-2 effectively blocks this position, enabling functionalization at the C-4 and C-5 positions. acs.org

A primary strategy for the direct functionalization of 2-(triisopropylsilyl)oxazole is through directed ortho metalation (DoM), or more accurately, directed remote metalation. This approach utilizes the C-2 TIPS group as a protecting element to enable regioselective deprotonation at the C-5 position. acs.org

The process begins with the metalation of 2-(triisopropylsilyl)oxazole using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The bulky silyl group prevents deprotonation at the adjacent C-2 position, leading to the formation of a 5-lithiooxazole intermediate. This lithiated species is a potent nucleophile and can react with a variety of electrophiles. acs.orgbeilstein-journals.org For the synthesis of the target compound, the lithiated intermediate is quenched with a suitable benzoylating agent, such as benzoyl chloride or benzaldehyde (B42025) followed by oxidation. The reaction with benzoyl chloride directly yields this compound. This method provides a straightforward and high-yielding route to C-5 acylated oxazoles. researchgate.net

Transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for installing the C-5 benzoyl group. nih.govpreprints.org These methods typically involve the preparation of an organometallic oxazole derivative or an oxazole-halogen/triflate, which then couples with a suitable partner under palladium catalysis. researchgate.netnih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. beilstein-journals.orgmdpi.com In this context, the key intermediate is a C-5 boronic acid or boronic ester derivative of 2-(triisopropylsilyl)oxazole. The synthesis of this precursor, such as 2-(triisopropylsilyl)oxazole-5-boronic acid pinacol (B44631) ester, can be achieved by reacting the 5-lithiooxazole intermediate (generated as described in 2.3.1) with a borate (B1201080) ester like isopropoxyboronic acid pinacol ester. sigmaaldrich.comsigmaaldrich.comamadischem.com

Once the C-5 boronic acid derivative is obtained, it can be coupled with a benzoyl halide (e.g., benzoyl chloride) under palladium catalysis. mdpi.comnih.gov The reaction requires a palladium source, a base, and an appropriate solvent. While direct coupling with acyl chlorides can be challenging, modified conditions have been developed to facilitate this transformation efficiently. nih.gov The versatility of the Suzuki-Miyaura reaction allows for a broad tolerance of functional groups, making it a highly attractive method. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Heterocycles This table presents general conditions often employed for Suzuki-Miyaura couplings on heterocyclic systems, which can be adapted for the specific synthesis of this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Reference
Pd(PPh₃)₄ (2-5)NoneCs₂CO₃Toluene (anhydrous)100-110 nih.gov
Pd(OAc)₂ (5)PPh₃ (10)CsFTHF25-100 nih.gov
Pd₂(dba)₃ (5)NoneK₂CO₃TolueneReflux mdpi.com
NiCl₂(dppf) (5)dppf (5)K₃PO₄Dioxane/H₂O80 nih.gov

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. nih.govbeilstein-journals.org For the synthesis of this compound, the required reagent is 5-(tributylstannyl)-2-(triisopropylsilyl)oxazole. This organostannane can be synthesized by treating the 5-lithio-2-(triisopropylsilyl)oxazole intermediate with tributyltin chloride. chemicalbook.com

The subsequent Stille coupling reaction pairs the 5-stannylated oxazole with benzoyl chloride. researchgate.net This reaction is typically catalyzed by a Pd(0) species, such as Pd(PPh₃)₄, in a non-polar aprotic solvent like THF or toluene. researchgate.netsigmaaldrich.com Although organotin compounds have toxicity concerns, the Stille reaction is known for its mild conditions and tolerance of a wide array of functional groups, often proceeding where other coupling methods might fail. beilstein-journals.org

Table 2: General Conditions for Stille Cross-Coupling This table outlines typical conditions for Stille coupling reactions, applicable for the reaction between a stannylated oxazole and benzoyl chloride.

Catalyst (mol%)AdditiveSolventTemperature (°C)Reference
Pd(PPh₃)₄ (5-10)NoneToluene or Dioxane80-110 sigmaaldrich.com
PdCl₂(PPh₃)₂ (5)CuI (10 mol%)DMF60-100 researchgate.net
Pd₂(dba)₃ (2-5)P(2-furyl)₃ (AsPh₃)NMP or Dioxane25-100 nih.gov

The Negishi coupling reaction provides another powerful tool for C-C bond formation, utilizing an organozinc reagent and an organic halide catalyzed by nickel or palladium. nih.govnih.govresearchgate.net The key step in applying this to the synthesis of this compound is the formation of a 5-oxazolylzinc reagent.

This is typically accomplished via a transmetalation reaction. First, 2-(triisopropylsilyl)oxazole is lithiated at the C-5 position as previously described. The resulting 5-lithiooxazole is then treated with a zinc salt, most commonly zinc chloride (ZnCl₂), to generate the corresponding organozinc species in situ. nih.govbeilstein-journals.org This 5-(chlorozincio)-2-(triisopropylsilyl)oxazole intermediate is less reactive and more selective than its lithium precursor but is sufficiently reactive to participate in cross-coupling. The final step is the palladium-catalyzed Negishi cross-coupling of the organozinc reagent with benzoyl chloride to afford the desired ketone. nih.govbeilstein-journals.org This method benefits from the high reactivity and functional group tolerance of organozinc compounds. preprints.org

Recent advances in catalysis have introduced novel methods for C-H functionalization, including decarboxylative couplings. nih.gov Cobalt-catalyzed decarboxylative acylation has emerged as an efficient process for forming aryl-ketone bonds. researchgate.netresearchgate.net This approach represents an alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. nih.gov

For the synthesis of this compound, this methodology would start with 2-(triisopropylsilyl)oxazole-5-carboxylic acid. tcichemicals.com The reaction would involve coupling this carboxylic acid with an appropriate benzoyl source, such as an α-oxocarboxylic acid like benzoylformic acid, in the presence of a cobalt catalyst. The reaction proceeds through a decarboxylative C-H bond functionalization process, releasing CO₂. nih.govresearchgate.net While much of the reported cobalt-catalyzed decarboxylative acylation of oxazoles focuses on the C-2 position, the principles could potentially be adapted for the C-5 position, offering a modern and atom-economical route to the target molecule. nih.govresearchgate.net

Metal-Free Catalytic Methods for Benzoylation

The introduction of a benzoyl group at the C5 position of the oxazole ring in this compound is a crucial transformation. While traditional methods often rely on metal-based catalysts, there is a growing interest in developing more sustainable and environmentally benign metal-free catalytic systems. These approaches aim to avoid the use of potentially toxic and expensive transition metals, offering alternative pathways for C-H functionalization and acylation. This section explores potential metal-free catalytic methodologies that could be applied to the benzoylation of a 2-(triisopropylsilyl)oxazole precursor.

Although direct, experimentally verified metal-free catalytic benzoylation of 2-(triisopropylsilyl)oxazole is not extensively documented in the literature, several innovative metal-free strategies for the acylation and functionalization of related heterocyclic systems have been reported. These methods, based on principles of organocatalysis, iodine-mediated reactions, and photoredox catalysis, provide a conceptual framework for the development of synthetic routes to the target molecule.

One plausible approach involves the use of hypervalent iodine reagents in the presence of a strong acid. For instance, iodosobenzene (B1197198) (PhI=O) activated by trifluoromethanesulfonic acid (TfOH) or bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been shown to promote the reaction of carbonyl compounds with nitriles to furnish highly substituted oxazoles. nih.gov This methodology could potentially be adapted for the C-H benzoylation of a pre-formed 2-(triisopropylsilyl)oxazole ring by employing a suitable benzoylating agent.

Another promising avenue is the application of photoredox catalysis to generate acyl radicals from stable precursors. Visible-light-induced strategies can facilitate the oxidative cleavage of compounds like benzoyl hydrazides, forming acyl radicals that can subsequently couple with various N-heterocycles. nih.gov This Minisci-type reaction offers a mild and green alternative for the acylation of heteroaromatic compounds. nih.gov The application of a dual N-heterocyclic carbene (NHC) and photoredox catalysis system has also been explored for the coupling of acyl fluorides with alkyl silanes, demonstrating the potential for radical-based C-C bond formation under metal-free conditions. acs.org

Furthermore, iodine-mediated reactions have been successfully employed for the synthesis of substituted oxazoles from α-bromoketones and benzylamine (B48309) derivatives. rsc.org While this is a cyclization reaction rather than a direct benzoylation of a pre-existing oxazole, it highlights the utility of iodine in promoting C-O and C-N bond formations necessary for constructing the oxazole core, which could be integrated into a one-pot synthesis strategy for the target compound. rsc.org

The following tables summarize the findings from related research on metal-free synthesis and functionalization of oxazoles and other heterocycles, providing insights into potential catalysts, reaction conditions, and achievable yields that could inform the development of a metal-free synthesis of this compound.

Table 1: Iodine(III)-Mediated Synthesis of Substituted Oxazoles This table is based on the reaction of ketones with nitriles, which could be conceptually adapted for the C-H benzoylation of an oxazole substrate.

EntryKetone SubstrateNitrile SubstratePromoterYield (%)
1AcetophenoneBenzonitrilePhI=O/TfOH85
2PropiophenoneAcetonitrilePhI=O/TfOH78
31-IndanoneBenzonitrilePhI=O/Tf₂NH92
4AcetoneBenzonitrilePhI=O/TfOH65

Data derived from studies on iodine(III)-mediated oxazole synthesis. nih.gov

Table 2: Photoredox-Catalyzed Acylation of N-Heterocycles This table illustrates the scope of a Minisci-type acylation using benzoyl hydrazides as the acyl radical source, a method potentially applicable to 2-(triisopropylsilyl)oxazole.

EntryHeterocycleAcyl HydrazidePhotocatalystYield (%)
1LepidineBenzoyl HydrazideEosin Y88
2Isoquinoline4-Methoxybenzoyl HydrazideRose Bengal85
3Phenanthridine4-Chlorobenzoyl HydrazideEosin Y92
4QuinolineBenzoyl HydrazideMethylene Blue75

Data from studies on visible-light-induced acylation of N-heterocycles. nih.gov

Table 3: Iodine-Mediated Synthesis of 2,5-Disubstituted Oxazoles This table showcases the synthesis of oxazoles from α-bromoketones and benzylamines, indicating the utility of iodine in oxazole ring formation.

Entryα-BromoketoneBenzylamine DerivativeReagentsYield (%)
12-BromoacetophenoneBenzylamineI₂, K₂CO₃82
22-Bromo-1-(4-methoxyphenyl)ethanone4-MethoxybenzylamineI₂, K₂CO₃75
32-Bromo-1-(4-chlorophenyl)ethanoneBenzylamineI₂, K₂CO₃88
41-Bromo-3,3-dimethylbutan-2-oneBenzylamineI₂, K₂CO₃65

Data from studies on practical oxazole synthesis mediated by iodine. rsc.org

These examples underscore the potential of metal-free catalytic systems in the synthesis and functionalization of oxazole rings. Further research is required to adapt and optimize these methods for the specific and efficient synthesis of this compound.

Reactivity and Chemical Transformations of 5 Benzoyl 2 Triisopropylsilyl Oxazole

Reactivity Involving the Triisopropylsilyl Group

The triisopropylsilyl (TIPS) group at the C-2 position of the oxazole (B20620) is a key determinant of the molecule's reactivity profile. Its primary role is often that of a protecting group for the otherwise reactive C-2 position of the oxazole ring. The bulky nature of the three isopropyl substituents provides significant steric hindrance, which can influence the approach of reagents and direct the outcome of chemical reactions. The silicon-carbon bond at this position is susceptible to cleavage under specific conditions, allowing for subsequent functionalization.

The removal of the TIPS group, or desilylation, is a fundamental transformation that unmasks the C-2 position of the oxazole for further reactions. The choice of desilylation method is crucial for ensuring the integrity of the benzoyl and oxazole functionalities within the molecule.

The C-Si bond in 2-(triisopropylsilyl)oxazoles can be selectively cleaved under mild acidic conditions. Protic acids or Lewis acids in the presence of a proton source can facilitate this transformation. The reaction proceeds via protonation of the oxazole ring, which enhances the electrophilicity of the C-2 carbon and promotes the departure of the silyl (B83357) group. The specific conditions, such as the choice of acid, solvent, and temperature, are critical to prevent undesired side reactions, such as hydrolysis of the oxazole ring or reactions involving the benzoyl group.

For 5-Benzoyl-2-(triisopropylsilyl)oxazole, a potential protocol would involve the use of a mild acid like acetic acid or a catalytic amount of a stronger acid such as p-toluenesulfonic acid in an alcoholic solvent. The progress of the reaction would be monitored to ensure selective removal of the TIPS group without affecting other parts of the molecule.

Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silicon-carbon bonds. Common fluoride sources for this purpose include tetrabutylammonium (B224687) fluoride (TBAF), potassium fluoride (KF), and hydrogen fluoride (HF) complexes like HF-pyridine. The reaction with TBAF is typically rapid and conducted in an aprotic solvent such as tetrahydrofuran (B95107) (THF).

The choice of the fluoride reagent and reaction conditions can be tuned to achieve selective desilylation. For instance, the use of a buffered fluoride source or conducting the reaction at low temperatures can enhance selectivity and minimize potential side reactions.

Table 1: Comparison of Desilylation Methods for Silyl-Protected Heterocycles

Reagent/ConditionTypeCommon SolventsGeneral ApplicabilityPotential Concerns
Acetic Acid (AcOH)Mild AcidMethanol, EthanolGood for acid-stable substratesSlow reaction rates
p-Toluenesulfonic Acid (p-TsOH)Strong Acid (catalytic)Methanol, THFHigh efficiencyRisk of side reactions with sensitive groups
Tetrabutylammonium Fluoride (TBAF)Fluoride SourceTHF, AcetonitrileVery effective for Si-C cleavage.Basicity can cause epimerization or elimination
Hydrogen Fluoride-Pyridine (HF·Py)Fluoride SourceTHF, DichloromethaneLess basic than TBAFHighly toxic and corrosive

In molecules containing multiple silyl protecting groups, achieving regioselective deprotection is a significant synthetic challenge. The differential lability of various silyl groups allows for their sequential removal. The TIPS group is known to be more robust and sterically hindered compared to other common silyl ethers like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES).

If this compound were to be further functionalized with a less sterically hindered silyl group, such as a TMS ether on a substituent of the benzoyl ring, it would be possible to selectively remove the TMS group using milder conditions (e.g., K2CO3 in methanol) while leaving the C-2 TIPS group intact. Conversely, more forcing conditions, such as stronger acids or prolonged treatment with fluoride, would be required to cleave the more stable C-Si bond of the TIPS group.

Following the removal of the TIPS group, the resulting 2-unsubstituted 5-benzoyloxazole can be lithiated at the C-2 position using a strong base like n-butyllithium. The resulting 2-lithiooxazole is a potent nucleophile that can undergo transmetalation with various metal salts (e.g., ZnCl₂, CuCN, MgBr₂) to generate the corresponding organometallic species. These organometallic intermediates are valuable in cross-coupling reactions.

Direct transmetalation from this compound, without prior desilylation, is less common but potentially achievable under specific conditions, although it has not been extensively documented for this particular compound.

The presence of the silicon atom at the C-2 position can influence the regioselectivity of certain reactions. While less common for C-silylated heterocycles compared to silyl enol ethers, the possibility of silicon-directed electrophilic substitution or rearrangements exists. For instance, in related systems, a silyl group can direct incoming electrophiles to specific positions or participate in dyotropic rearrangements. However, specific examples involving this compound are not prominently featured in the literature, indicating a potential area for future research.

Selective Deprotection of the C-2 TIPS Group

Reactivity of the Benzoyl Moiety

The benzoyl group, an aryl ketone, is a primary site for a range of chemical reactions, including nucleophilic additions to the carbonyl carbon and photochemical transformations.

The carbonyl carbon of the benzoyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many organic transformations. While specific studies on this compound are not prevalent, the expected reactivity can be inferred from the general behavior of aryl ketones.

Nucleophilic addition reactions typically proceed via the formation of a tetrahedral intermediate. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Common nucleophiles that react with ketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines.

Table 1: Examples of Expected Nucleophilic Addition Reactions

Nucleophile Reagent Example Expected Product Type
Hydride Sodium borohydride (B1222165) (NaBH₄) Secondary alcohol
Organometallic Phenylmagnesium bromide (PhMgBr) Tertiary alcohol
Cyanide Hydrogen cyanide (HCN) Cyanohydrin

These reactions would lead to the formation of a new functional group at the former carbonyl position, offering a pathway to a variety of derivatives.

The benzoyl moiety can participate in photochemical reactions upon excitation with UV light. A notable example is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. wikipedia.org Research on compounds structurally related to this compound, such as 5-(2-triisopropylsilyloxazolyl)methanol derivatives, has shown that the hydroxyl group can direct the stereochemical outcome of the Paternò-Büchi reaction when coupled with benzophenone (B1666685) and benzaldehyde (B42025). scispace.com

In the context of this compound, the excited triplet state of the benzoyl ketone could react with an alkene. The regioselectivity and stereoselectivity of this reaction would be influenced by the stability of the intermediate biradical species. The photocycloaddition of carbonyl compounds with oxazoles is a known and efficient process that yields bicyclic oxetanes. researchgate.net

The ketone functionality of the benzoyl group can be converted into various other functional groups through established synthetic methodologies. These transformations expand the synthetic utility of this compound.

Table 2: Potential Functional Group Interconversions of the Benzoyl Ketone

Transformation Reagents Resulting Functional Group
Reduction NaBH₄, LiAlH₄ Secondary Alcohol
Reductive Amination NH₃, H₂, Raney Ni Amine
Wittig Reaction Ph₃P=CH₂ Alkene

These interconversions allow for the modification of the benzoyl moiety to introduce new chemical properties and to construct more complex molecular architectures.

Reactivity of the Oxazole Ring System

The oxazole ring is an aromatic heterocycle with specific sites of reactivity towards both electrophiles and nucleophiles. Its stability and reaction patterns are influenced by the substituents attached to it.

The oxazole ring in this compound has one unsubstituted position, C-4. The electron-withdrawing nature of the benzoyl group at C-5 and the electronic effects of the silyl group at C-2 influence the reactivity of this position. Generally, oxazoles are considered electron-rich heterocycles, but the substituents in this specific molecule modulate this property.

Electrophilic substitution on the oxazole ring is generally difficult due to the ring's relative lack of reactivity compared to other five-membered heterocycles like pyrrole (B145914) or furan. When such reactions do occur, they are often directed by the existing substituents.

Conversely, the oxazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. While specific studies on this compound are limited, related dihydrooxazole derivatives have been shown to undergo nucleophilic addition. nih.govnih.gov

Oxazole rings can undergo ring-opening reactions under various conditions, such as treatment with acid or base, or through photochemical means. mdpi.comresearchgate.net These reactions can lead to acyclic intermediates that can then be used in subsequent cyclization reactions to form new heterocyclic systems. mdpi.com For instance, the photocycloaddition products of oxazoles can be readily ring-opened to yield valuable α-amino, β-hydroxy carboxylic acid derivatives. researchgate.net

The presence of the triisopropylsilyl group at the C-2 position is significant. Silyl groups can be cleaved under specific conditions (e.g., with fluoride ions), which could potentially trigger or facilitate ring-opening or subsequent transformations. The ring-opening of azoles is a known strategy in heterocyclic synthesis, often leading to the formation of other ring systems. rsc.orgresearchgate.net

Metalation and Directed Lithiation Studies for Further Functionalization

The strategic functionalization of the oxazole ring is a key endeavor in synthetic chemistry, enabling the generation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. For this compound, the presence of multiple reactive sites offers a rich landscape for selective chemical transformations. Metalation, particularly directed lithiation, stands out as a powerful method for introducing new substituents onto both the oxazole and the benzoyl moieties.

The utility of a triisopropylsilyl (TIPS) group at the C-2 position of an oxazole ring as a protecting group to facilitate regioselective metalation has been demonstrated. nih.gov This approach allows for the deprotonation at other positions of the oxazole ring, which would otherwise be difficult to achieve due to the inherent reactivity of the C-2 position. nih.gov This foundational principle is central to understanding the potential reactivity of this compound.

Directed Lithiation of the Oxazole Ring

The C-2 position of an oxazole is the most acidic and, therefore, the most susceptible to deprotonation by strong bases like organolithium reagents. The introduction of a bulky and electronically stabilizing triisopropylsilyl group at this position effectively blocks this site. nih.gov This blockage allows for the deprotonation of other, less acidic protons on the oxazole ring, specifically at the C-4 position.

In the case of this compound, treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium reagent at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF), is expected to lead to the regioselective deprotonation of the C-4 position. This forms a 4-lithiooxazole intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups at the C-4 position.

The general transformation is outlined below:


Scheme 1: Proposed metalation and functionalization at the C-4 position of this compound.


While specific studies on this compound are not extensively documented in the reviewed literature, the established reactivity of other 2-(triisopropylsilyl)oxazoles provides a strong basis for predicting the outcomes of such reactions. nih.gov A variety of electrophiles can be employed to functionalize the C-4 position.

Table 1: Potential C-4 Functionalization of this compound via Lithiation

Electrophile Reagent Example Expected C-4 Substituent
Alkyl Halide Methyl iodide (CH₃I) -CH₃
Aldehyde Benzaldehyde (C₆H₅CHO) -CH(OH)C₆H₅
Ketone Acetone ((CH₃)₂CO) -C(OH)(CH₃)₂
Disulfide Dimethyl disulfide (CH₃SSCH₃) -SCH₃
Isocyanate Phenyl isocyanate (C₆H₅NCO) -C(O)NHC₆H₅

Directed ortho-Metalation of the Benzoyl Group

In addition to the reactivity of the oxazole ring, the benzoyl substituent itself can direct metalation. The carbonyl group of the benzoyl moiety can act as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.org This phenomenon, known as directed ortho-metalation (DoM), involves the coordination of the organolithium reagent to the oxygen atom of the carbonyl group. This coordination increases the kinetic acidity of the protons at the ortho-positions (C-2' and C-6') of the phenyl ring, facilitating their selective removal by the base. organic-chemistry.orgsemanticscholar.org

Therefore, under specific conditions, it is plausible that lithiation could occur on the phenyl ring of the benzoyl group. The choice of base and reaction conditions would be critical in determining the regioselectivity between C-4 of the oxazole and the ortho-positions of the phenyl ring. The use of a bulky base might favor deprotonation at the less sterically hindered C-4 position of the oxazole, while a smaller, more coordinating base in a non-polar solvent could potentially favor ortho-metalation of the benzoyl ring.

Scheme 2: Potential directed ortho-metalation of the benzoyl group.

The resulting ortho-lithiated species could then react with various electrophiles, leading to the synthesis of contiguously substituted benzoyl derivatives. This dual reactivity highlights the synthetic potential of this compound as a versatile building block.

Following functionalization, the triisopropylsilyl group at the C-2 position can be removed under mild conditions, such as with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or acid, to yield the corresponding 2-unsubstituted oxazole. nih.gov This deprotection step further enhances the synthetic utility of this strategy, allowing for the creation of highly substituted and complex oxazole derivatives.

Advanced Functionalization and Derivatization Strategies

Chemo- and Regioselective Elaboration of the Oxazole (B20620) Core

The presence of multiple reactive sites on the oxazole ring necessitates precise control over reaction conditions to achieve the desired chemo- and regioselectivity. The interplay between the electron-withdrawing benzoyl group and the sterically demanding, electronically influential TIPS group on 5-Benzoyl-2-(triisopropylsilyl)oxazole governs its reactivity, enabling selective modifications at various positions of the oxazole core.

Multi-Step Sequences Initiated by TIPS Protection

The triisopropylsilyl (TIPS) group at the C-2 position of the oxazole is not merely a passive substituent; it serves as a crucial protecting group that facilitates the regioselective functionalization of the oxazole ring. The C-2 position of oxazoles is inherently the most acidic and thus prone to deprotonation and subsequent reaction. By installing a bulky and robust silyl (B83357) group at this position, other sites on the oxazole can be selectively targeted.

A foundational study demonstrated the utility of the TIPS group as the first practical C-2 protecting group for oxazoles. This protection strategy allows for the metalation and subsequent electrophilic quench at the C-4 and C-5 positions. The removal of the TIPS group can then be accomplished under mild conditions, providing a direct route to C-5 monosubstituted and C-4,5 disubstituted oxazoles. While this seminal work did not specifically employ this compound, the principles established are directly applicable.

The general sequence for such a functionalization is outlined below:

StepDescriptionReagents and Conditions
1C-2 Silylation An appropriate oxazole precursor is reacted with a silylating agent, such as triisopropylsilyl chloride, to install the TIPS protecting group at the C-2 position.
2Regioselective Metalation The 2-TIPS-protected oxazole is treated with a strong base, such as an organolithium reagent, to deprotonate a specific carbon on the oxazole ring (e.g., C-4 or C-5). The regioselectivity is often directed by the substituents already present on the ring.
3Electrophilic Quench The resulting organometallic intermediate is reacted with an electrophile to introduce a new functional group at the metalated position.
4Deprotection The TIPS group is removed, typically using a fluoride (B91410) source (e.g., TBAF) or acidic conditions, to reveal the functionalized oxazole.

This multi-step approach allows for the controlled and sequential introduction of various substituents onto the oxazole core, a critical capability in the synthesis of complex molecules.

Synthesis of Highly Substituted Oxazole Derivatives

The development of methods for the synthesis of polysubstituted oxazoles is an active area of research, driven by the prevalence of this motif in bioactive compounds. pitt.eduresearchgate.net this compound serves as an excellent starting point for the synthesis of highly substituted derivatives. Building upon the foundation of TIPS-directed functionalization, further modifications can be envisioned.

For instance, after the introduction of a substituent at the C-4 position of this compound, the benzoyl group itself can be chemically modified. Reduction of the ketone to an alcohol, followed by elimination or substitution, can introduce further diversity. Alternatively, the phenyl ring of the benzoyl group can be subjected to electrophilic aromatic substitution, although the deactivating nature of the carbonyl group would need to be considered.

Various catalytic systems have been developed for the synthesis of trisubstituted oxazoles, often involving transition metals like palladium or copper to facilitate cross-coupling reactions. growingscience.comnih.govbeilstein-journals.orgsemanticscholar.orgresearchgate.net A general strategy for creating diverse 2,4,5-trisubstituted oxazoles involves a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling, showcasing a modular approach to these structures. nih.govbeilstein-journals.orgsemanticscholar.org While not starting from the pre-formed this compound, these methods underscore the importance of having versatile building blocks for generating molecular diversity.

This compound as a Precursor in Complex Molecule Synthesis

The true value of a synthetic intermediate like this compound is realized in its application as a building block for the construction of more complex molecules, including natural products and novel heterocyclic systems. pitt.edugoogle.com Its pre-functionalized nature allows for its incorporation into larger structures through both modular and convergent synthetic strategies.

Modular Approaches for the Construction of Heterocyclic Architectures

In a modular synthetic approach, pre-functionalized building blocks are sequentially pieced together. This compound is an ideal candidate for such strategies. For example, the benzoyl group can participate in reactions that build a new ring fused to the oxazole. The ketone functionality could be a handle for condensation reactions with difunctional reagents to form new heterocyclic rings.

Furthermore, the TIPS group, after serving its role as a directing and protecting group, can be removed to unmask the C-2 position for further reactions. This C-2 position can then be functionalized, for instance, by lithiation and reaction with an electrophile, or by participating in cross-coupling reactions. This modularity allows for the systematic construction of complex heterocyclic systems where the substitution pattern can be precisely controlled. The synthesis of various heterocyclic compounds from oxazol-5(4H)-one precursors demonstrates the power of using functionalized five-membered rings as synthons for more elaborate structures. nih.gov

Convergent Synthesis of Advanced Organic Intermediates

Convergent synthesis involves the preparation of several complex fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than linear synthesis for large and complex targets. This compound can be elaborated into a more complex fragment which is then used in a convergent coupling step.

For instance, the oxazole ring is a key component of many natural products. pitt.edupitt.edu A synthetic strategy towards such a natural product could involve the preparation of a complex fragment derived from this compound. This fragment, containing the pre-installed benzoyl (or a derivative thereof) and other functionalities introduced via the methods described in section 4.1, could then be coupled with another large fragment to rapidly assemble the core of the target molecule. The synthesis of oxazole-containing natural products often relies on the use of such highly functionalized building blocks. pitt.edupitt.edu While specific examples detailing the use of this compound in a convergent synthesis were not found in the surveyed literature, its structure is well-suited for such an application. The presence of distinct reactive handles (the benzoyl group and the latent reactivity at C-2 post-deprotection) allows for orthogonal chemical transformations, a key requirement for successful convergent synthesis.

Elucidation of Reaction Pathways for Synthesis of this compound

The construction of the this compound scaffold can be approached through several synthetic strategies, each with its own mechanistic nuances. While specific studies on this exact molecule are not extensively documented, plausible reaction pathways can be inferred from established methodologies for oxazole synthesis.

Metal-catalyzed reactions offer a powerful means to construct the oxazole ring. A notable example is the rhodium-catalyzed annulation of 1,2,3-triazoles with aldehydes. researchgate.netrsc.org This method provides a direct route to 2,5-disubstituted oxazoles.

A proposed catalytic cycle for a rhodium-catalyzed synthesis of a 2,5-disubstituted oxazole is depicted below. The reaction initiates with the interaction of a rhodium(II) catalyst, such as Rh₂(OAc)₄, with an N-sulfonyl-1,2,3-triazole. This interaction leads to the extrusion of dinitrogen and the formation of a key rhodium(II)-azavinyl carbene intermediate. rsc.org This electrophilic carbene species then reacts with the carbonyl oxygen of an aldehyde, forming a rhodium-associated ylide. Subsequent intramolecular cyclization of this ylide furnishes an oxazoline (B21484) intermediate. The final step involves the elimination of p-toluenesulfinic acid to yield the aromatic oxazole product. rsc.org

Table 1: Proposed Intermediates in Rhodium-Catalyzed Oxazole Synthesis

Step Intermediate Description
1 Rh(II)-azavinyl carbene Formed from the reaction of a 1,2,3-triazole with a rhodium(II) catalyst, involving the loss of N₂. rsc.org
2 Rhodium-associated ylide Generated from the reaction of the rhodium carbene with the aldehyde's carbonyl group. rsc.org

While this provides a general framework, the specific application to synthesize this compound would require a suitably substituted triazole and benzoyl-containing aldehyde. The bulky triisopropylsilyl (TIPS) group would likely influence the reaction kinetics and steric outcomes.

Palladium-catalyzed cross-coupling reactions are also pivotal in the functionalization of the oxazole core. beilstein-journals.orgnih.gov For instance, the direct C-H arylation of a pre-formed 2-(triisopropylsilyl)oxazole at the C5 position with a benzoyl-containing aryl halide could be a viable route. The catalytic cycle for such a reaction typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the oxazole C-H bond (often assisted by a ligand and a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. youtube.com

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. The van Leusen oxazole synthesis is a classic example of a [3+2] cycloaddition that can be employed to generate 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.govorganic-chemistry.org

The mechanism of the van Leusen reaction begins with the deprotonation of TosMIC by a base to form a nucleophilic intermediate. organic-chemistry.orgwikipedia.org This anion then attacks the carbonyl carbon of an aldehyde. The resulting alkoxide undergoes a 5-endo-dig cyclization to form a 5-hydroxyoxazoline intermediate. Subsequent elimination of the tosyl group and a molecule of water (or p-toluenesulfinic acid) yields the oxazole ring. organic-chemistry.orgwikipedia.org To synthesize this compound via this route, a silylated isocyanide precursor would be necessary, reacting with a benzoyl-containing aldehyde.

Cascade reactions, where a series of intramolecular transformations follow an initial intermolecular reaction, also play a role in oxazole synthesis. For instance, a cascade Boulton-Katritzky (BK) rearrangement followed by a migration-nucleophilic attack-cyclization (MNAC) has been computationally studied for the conversion of 3-acylaminoisoxazoles into 2-acylaminooxazoles, involving a 1,2,4-oxadiazole (B8745197) intermediate. nih.gov While not directly applicable to the target molecule's synthesis, it highlights the complex rearrangements heterocyclic systems can undergo.

Mechanistic Insights into TIPS Group Transformations

The triisopropylsilyl (TIPS) group in this compound is not merely a spectator. It plays a crucial role as a protecting group and can influence the molecule's reactivity.

The silylation of an alcohol, a common step in preparing precursors for synthesis, typically proceeds via an SN2-type mechanism. wikipedia.org An alcohol is deprotonated by a base, and the resulting alkoxide attacks the silicon atom of a silyl halide (e.g., TIPS-Cl), displacing the halide. wikipedia.org

Deprotection, or the removal of the TIPS group, is often achieved using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF). youtube.com The high affinity of silicon for fluorine is the driving force for this reaction. The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate, which then breaks down to release the alcohol and form a stable silicon-fluorine bond. chem-station.com The bulky nature of the TIPS group generally makes it more stable to acidic conditions compared to smaller silyl groups like trimethylsilyl (B98337) (TMS). chem-station.com

The TIPS group can also direct the functionalization of the oxazole ring. For instance, metalation of 2-(triisopropylsilyl)oxazole can be directed to the C4 or C5 positions, allowing for subsequent reactions with electrophiles. nih.gov This regioselectivity is a powerful tool for synthesizing specifically substituted oxazoles.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the energetics and mechanisms of chemical reactions.

While no specific DFT studies on this compound have been found in the literature, DFT has been widely applied to understand the mechanisms of oxazole formation and related cycloaddition reactions. researchgate.netirjweb.com

For [3+2] cycloaddition reactions, such as those involved in some oxazole syntheses, DFT calculations can determine the activation barriers and reaction energies for different regioisomeric pathways, thus explaining the observed selectivity. imist.ma Studies on the cycloaddition of isothiocyanates with diazoazoles have utilized DFT to show that the reactions proceed via a pseudopericyclic mechanism. researchgate.net

DFT has also been used to investigate the stability of various oxadiazole isomers, a class of compounds structurally related to oxazoles. scirp.org These studies calculate properties like aromatic stabilization energy (ASE), nucleus-independent chemical shift (NICS), and HOMO-LUMO gaps to correlate structure with stability. scirp.org Such computational approaches could be applied to this compound to understand its electronic structure, reactivity, and the influence of its substituents on the oxazole ring's aromaticity.

Theoretical studies on the rearrangement of 3-acylamino-5-methylisoxazoles to 2-acylaminooxazoles have employed DFT to map out the potential energy surfaces of competing reaction pathways, identifying the most favorable route through the calculation of transition state energies. nih.gov

Table 2: Representative DFT Functionals and Basis Sets in Heterocyclic Chemistry Studies

Study Type DFT Functional Basis Set Reference
Cycloaddition Reactivity B3LYP 6-311+G** scirp.org
Rearrangement Mechanisms B3LYP 6-31G(d) nih.gov

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules, which is particularly relevant for a molecule with a flexible and bulky substituent like the triisopropylsilyl group. While no MD simulations specific to this compound are available, the methodology has been applied to study the conformational analysis of silylated heterocyclic compounds like silacyclohexanes. nih.gov These studies reveal how the presence of a silicon atom in a ring affects its conformational preferences compared to its all-carbon analogues.

MD simulations could be used to investigate the preferred orientation of the benzoyl and triisopropylsilyl groups relative to the oxazole ring in this compound. This would provide insights into the steric hindrance around the reactive centers of the molecule and could help rationalize its reactivity in different chemical environments.

Mechanistic Investigations and Theoretical Studies

Theoretical and Computational Approaches

While specific quantum chemical studies focusing exclusively on 5-Benzoyl-2-(triisopropylsilyl)oxazole are not extensively available in peer-reviewed literature, a comprehensive understanding of its electronic structure and reactivity can be extrapolated from computational analyses of related oxazole (B20620) derivatives. researchgate.netirjweb.com Density Functional Theory (DFT) and other ab initio methods are powerful tools for elucidating the geometric and electronic properties of such molecules. researchgate.netnih.gov

Theoretical calculations on substituted oxazoles have shown that the nature of the substituents can modulate the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. acs.orgmdpi.com A smaller gap generally implies higher reactivity.

For this compound, the electron-donating TIPS group would be expected to raise the energy of the HOMO, while the electron-withdrawing benzoyl group would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule with notable reactivity.

The distribution of electron density and the molecular electrostatic potential (MEP) are also key aspects revealed by quantum chemical analysis. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the benzoyl group and the nitrogen atom of the oxazole ring are expected to be the most electron-rich sites, appearing as regions of negative potential. Conversely, the carbonyl carbon and the hydrogen atoms of the phenyl ring would likely exhibit a positive potential.

The following tables present hypothetical but plausible data for the electronic properties of this compound, based on typical values reported for similarly substituted oxazole systems in computational studies. researchgate.netresearchgate.netmdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO-6.85
LUMO-2.15
HOMO-LUMO Gap4.70

Table 2: Calculated Global Reactivity Descriptors

DescriptorValue
Ionization Potential (I)6.85 eV
Electron Affinity (A)2.15 eV
Electronegativity (χ)4.50 eV
Chemical Hardness (η)2.35 eV
Electrophilicity Index (ω)4.31 eV

These reactivity descriptors provide further insight into the molecule's chemical behavior. The electrophilicity index, for instance, quantifies the ability of the molecule to accept electrons. The calculated values would suggest that this compound has a moderate to high electrophilic character, which is consistent with the presence of the electron-withdrawing benzoyl group.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 5-Benzoyl-2-(triisopropylsilyl)oxazole, a combination of one-dimensional and two-dimensional NMR experiments would be employed to map out the proton and carbon frameworks and their connectivity.

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their immediate electronic surroundings. Based on known data for similar oxazole (B20620) and benzoyl derivatives, the expected chemical shifts can be predicted. rsc.orgrsc.org

The spectrum would likely exhibit distinct signals for the protons of the triisopropylsilyl (TIPS) group, the oxazole ring, and the benzoyl group. The isopropyl protons of the TIPS group would appear as a set of a septet and a doublet, characteristic of this substituent. The oxazole ring has a single proton, which would likely appear as a singlet in the aromatic region of the spectrum. The protons of the benzoyl group would present as a complex multiplet pattern in the downfield aromatic region, corresponding to the ortho, meta, and para positions.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Isopropyl CH (TIPS) ~1.4-1.6 septet
Isopropyl CH₃ (TIPS) ~1.1-1.3 doublet
Oxazole H-4 ~7.5-7.8 singlet
Benzoyl H (ortho) ~8.0-8.2 multiplet

This table presents predicted data based on analogous compounds.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. The carbon signals for this compound would be distributed over a wide chemical shift range, reflecting the different carbon environments.

The carbons of the triisopropylsilyl group would appear in the upfield region. The oxazole ring carbons would have characteristic shifts, with the carbon bearing the silyl (B83357) group appearing at a significantly different chemical shift compared to the other ring carbons. The benzoyl group carbons would be found in the downfield region, with the carbonyl carbon being the most deshielded.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isopropyl CH (TIPS) ~12-15
Isopropyl CH₃ (TIPS) ~17-19
Oxazole C-2 ~160-165
Oxazole C-4 ~125-130
Oxazole C-5 ~150-155
Benzoyl C=O ~185-190
Benzoyl C (ipso) ~135-140
Benzoyl C (ortho) ~128-130
Benzoyl C (meta) ~128-130

This table presents predicted data based on analogous compounds.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show a correlation between the septet of the isopropyl CH and the doublet of the isopropyl CH₃ groups in the TIPS moiety. It would also help to delineate the coupling network within the benzoyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons, such as those in the TIPS and benzoyl groups, and the C-4 of the oxazole ring.

Variable temperature (VT) NMR studies can provide insights into any dynamic processes occurring within the molecule, such as conformational exchange or restricted rotation. ox.ac.ukrsc.org For this compound, VT-NMR could be employed to study the rotational barrier around the C-C bond connecting the benzoyl group to the oxazole ring. At low temperatures, the rotation might become slow enough on the NMR timescale to result in the observation of distinct signals for the ortho protons and the meta protons of the benzoyl group, which might be averaged at room temperature. Similarly, any hindered rotation of the triisopropylsilyl group could also be investigated using this technique.

Infrared (IR) Spectroscopy for Functional Group Identification.researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group, the C=N and C=C bonds of the oxazole ring, and the Si-C bonds.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
C=O (Benzoyl) ~1650-1670
C=N (Oxazole) ~1600-1620
C=C (Aromatic/Oxazole) ~1450-1580
Si-C ~800-1000
C-H (Aromatic) ~3050-3100

This table presents predicted data based on analogous compounds and general IR data. rsc.orgresearchgate.netnist.gov

The strong absorption band for the benzoyl carbonyl group would be a particularly prominent feature. The presence of bands in the fingerprint region corresponding to the oxazole ring and the triisopropylsilyl group would further corroborate the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₉H₂₇NO₂Si). uni.lu

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (329.18 g/mol ). uni.lusigmaaldrich.com The fragmentation pattern would likely involve characteristic losses of fragments from the parent ion. Common fragmentation pathways could include:

Loss of an isopropyl group from the TIPS moiety.

Cleavage of the benzoyl group, leading to a fragment corresponding to the benzoyl cation and the remaining silylated oxazole radical cation.

Fragmentation of the oxazole ring itself.

Analysis of these fragment ions would provide further evidence for the proposed structure of this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's connectivity and stereochemistry, and offers detailed information on bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or other crystallographic parameters are available at this time. The determination of its solid-state structure through X-ray crystallography remains a subject for future research endeavors.

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Reactivity of 5-Benzoyl-2-(triisopropylsilyl)oxazole

While direct literature on the synthesis of this compound is not extensively documented, its preparation can be conceptualized through established methodologies in oxazole (B20620) chemistry. The synthesis of 2,4,5-trisubstituted oxazoles is a well-developed field, with several synthetic strategies available. researchgate.net One plausible approach involves the adaptation of methods used for other substituted oxazoles. For instance, a convergent synthesis could be envisioned starting from a suitably protected 2-silylated oxazole precursor, followed by the introduction of the benzoyl group at the C5 position. The triisopropylsilyl (TIPS) group at the C2 position not only provides steric bulk but also serves as a valuable synthetic handle, potentially directing subsequent reactions or being selectively removed under specific conditions. chemrxiv.org

The reactivity of this compound is dictated by the interplay of its three key functional components: the oxazole ring, the C5-benzoyl group, and the C2-TIPS group. The oxazole ring itself can participate in various cycloaddition reactions and can be a precursor to other heterocyclic systems. semanticscholar.orgtandfonline.com The benzoyl group, an electron-withdrawing substituent, influences the electron density of the oxazole ring, affecting its reactivity towards electrophilic and nucleophilic attack. The TIPS group at the C2 position is a significant feature, offering steric protection and influencing the regioselectivity of reactions. Silyl (B83357) groups on heterocyclic rings are known to be removable under specific conditions, providing a pathway to further functionalization at that position. chemrxiv.org

Opportunities for Methodological Advancements in Oxazole Chemistry

The chemistry of oxazoles is a mature field, yet there remain significant opportunities for methodological advancements, particularly in the synthesis of highly functionalized derivatives. scilit.comacs.org

Key areas for future development include:

Novel Cyclization Strategies: While classic methods like the Robinson-Gabriel and van Leusen reactions are robust, the development of new, milder, and more efficient cyclization methods for constructing the oxazole ring from readily available starting materials is an ongoing pursuit. nih.gov This includes the exploration of transition-metal-catalyzed and photoredox-catalyzed reactions. acs.org

Late-Stage Functionalization: The ability to introduce functional groups onto a pre-formed oxazole core is highly desirable. Developing novel C-H activation and functionalization strategies for the oxazole ring would provide more direct and atom-economical routes to complex oxazole derivatives. scilit.com

Stereoselective Syntheses: For oxazoles bearing chiral centers, the development of new stereoselective synthetic methods is crucial for accessing enantiopure compounds, which is of particular importance in medicinal chemistry.

Emerging Research Avenues for TIPS-Functionalized Oxazoles

The introduction of a triisopropylsilyl (TIPS) group onto the oxazole ring opens up several exciting research avenues. The TIPS group is not merely a protecting group; its unique steric and electronic properties can be leveraged for various applications.

Emerging research directions for TIPS-functionalized oxazoles include:

Controlled Derivatization: The TIPS group can act as a regioselective directing group, enabling functionalization at other positions of the oxazole ring with high precision. Subsequent removal of the TIPS group would then provide access to a variety of 2-unsubstituted or 2-functionalized oxazoles that might be difficult to synthesize otherwise. chemrxiv.org

Materials Science Applications: Oxazole-containing molecules have been investigated for their optical and electronic properties. chemrxiv.org The incorporation of a bulky and lipophilic TIPS group could significantly influence the solid-state packing and photophysical properties of these materials, leading to the development of novel organic semiconductors or fluorescent probes.

"Click" Chemistry Building Blocks: Functionalized oxazoles, including silylated derivatives, can serve as versatile building blocks in "click" chemistry. chemrxiv.orgchemrxiv.org For example, a TIPS-protected ethynyl-oxazole could be a valuable synthon for constructing complex molecular architectures through copper-catalyzed azide-alkyne cycloaddition reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Benzoyl-2-(triisopropylsilyl)oxazole, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis involves a two-step strategy: (1) Lithiation of the oxazole core at the C2 position using n-BuLi, followed by (2) silylation with triisopropylsilyl triflate. This method achieves near-quantitative yields by exploiting the oxazole’s regioselective reactivity. The triisopropylsilyl (TIPS) group acts as a steric and electronic protecting block, preventing unwanted side reactions. Key conditions include anhydrous solvents (e.g., THF), low temperatures (−78°C), and inert atmospheres to avoid hydrolysis of intermediates .

Q. How does the triisopropylsilyl group influence the electronic and steric properties of the oxazole ring?

  • Methodological Answer : The TIPS group significantly increases steric bulk at C2, directing reactivity to other positions (e.g., C5 or C4 in further functionalization). Computationally, the silyl group reduces electron density at the oxazole nitrogen via inductive effects, as evidenced by molecular electrostatic potential (MEP) calculations. This modification enhances the oxazole nitrogen’s halogen-bond acceptor capacity, critical for cocrystal engineering .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regioselective silylation and benzoylation.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving supramolecular architectures in cocrystals, particularly halogen-bonding motifs .

Advanced Research Questions

Q. How can computational modeling predict the halogen-bonding behavior of this compound in cocrystal formation?

  • Methodological Answer : Density functional theory (DFT) calculations of MEP values on the oxazole nitrogen and oxygen atoms quantify acceptor strengths. For example, oxazoles with MEP values ≤−140 kJ mol1^{-1} e1^{-1} (e.g., benzoyl-substituted derivatives) form stronger I⋯Noxazole_{\text{oxazole}} halogen bonds (average 23.9 kJ mol1^{-1}) compared to weaker acceptors like nitro-substituted oxazoles (21.8 kJ mol1^{-1}). These models guide the selection of halogen-bond donors (e.g., perfluorinated iodobenzenes) for targeted cocrystal topologies .

Q. What experimental strategies validate the regioselectivity of metalation in TIPS-protected oxazoles?

  • Methodological Answer : Blocking C2 with TIPS shifts metalation to C5, as confirmed by deuterium quenching and trapping experiments. For example, treatment of this compound with LDA at −78°C followed by electrophilic quenching (e.g., D2_2O or MeI) yields products substituted exclusively at C5. Kinetic control and steric hindrance from TIPS are critical factors .

Q. How do steric effects from the TIPS group impact the formation of supramolecular architectures in cocrystals?

  • Methodological Answer : The TIPS group disrupts close-packing interactions, favoring discrete molecular complexes over infinite chains. For instance, in cocrystals with 1,3,5-trifluoro-2,4,6-triiodobenzene, the bulky TIPS group limits halogen-bond donor accessibility, resulting in finite I⋯Noxazole_{\text{oxazole}} motifs. This contrasts with smaller substituents (e.g., methyl), which permit extended networks. Pair distribution function (PDF) analysis of X-ray data quantifies these structural differences .

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